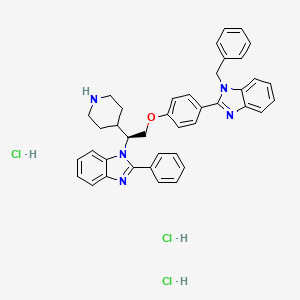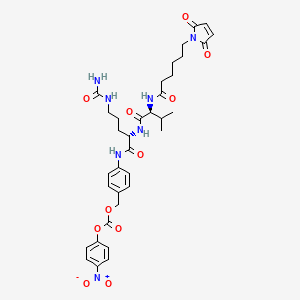
BU 226 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BU 226 hydrochloride is a potent, highly selective ligand for I2 imidazoline sites . It has a high affinity for I2 imidazoline sites (K = 2.7 nM) with very high selectivity (> 2000-fold) over α2-adrenoceptors (K = 6700 nM) .
Molecular Structure Analysis
The molecular weight of BU 226 hydrochloride is 233.7 . Its chemical formula is C12H11N3.HCl .Physical And Chemical Properties Analysis
BU 226 hydrochloride is soluble to 100 mM in water . It has a molecular weight of 233.7 and a chemical formula of C12H11N3.HCl .Applications De Recherche Scientifique
Radioactivity Concentration in Marble : A study investigated the radioactivity concentration of 226Ra, 232Th, and 40K in Burdur marble from Turkey. The research aimed to assess the effects of this marble on human health. The study found that increased vanadium concentration, carried by hydrothermal waters, led to higher levels of 226Ra in the marble. This finding has implications for the use of such marble in dwellings and public buildings, with one specific type of marble (Isparta Davraz Beige) exceeding some countries' standards for 226Ra concentration (Yalcin et al., 2020).
Geochemical Controls on 226Ra during Raffinate Neutralization : Research conducted at the Key Lake U mill in Canada focused on the geochemical controls of 226Ra during the neutralization of raffinate (a waste product from milling uranium ore). The study showed that the solubility control of 226Ra often involves adding BaCl2 to form a radium-barite co-precipitate (Liu & Hendry, 2011).
Biological Uptake of Uranium and Radium : The distribution of 238U and 226Ra in soils and plants in an industrially polluted area was studied. The relationship between biological uptake coefficients for plant species and radionuclide concentrations in the soil was explored, highlighting species differences in radionuclide uptake (Noskova, Shuktomova, & Simakova, 2010).
Rapid Determination of 226Ra in Environmental Samples : A new rapid method for determining 226Ra in various environmental samples was developed. This method is significant for emergency response scenarios or routine analyses, providing efficient chemical recoveries and effective removal of interferences (Maxwell & Culligan, 2012).
Propriétés
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHNKWLMSRCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BU 226 hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)





![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)